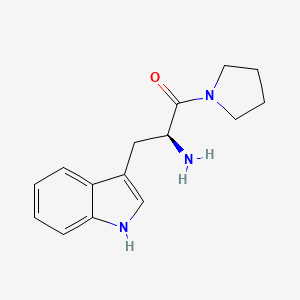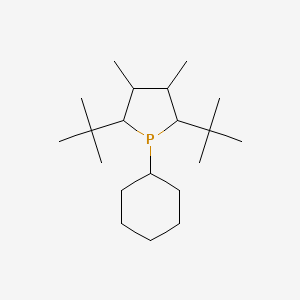![molecular formula C19H40N2O B14240446 N-[3-(Dimethylamino)propyl]-2-hexyloctanamide CAS No. 208260-70-2](/img/structure/B14240446.png)
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a hexyloctanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-2-hexyloctanamide typically involves the reaction of 3-(Dimethylamino)propylamine with a suitable hexyloctanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-2-hexyloctanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. Additionally, the lipophilic nature of the hexyloctanamide moiety allows the compound to penetrate biological membranes, enhancing its efficacy in cellular environments.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Known for its use in polymer chemistry and biomedical applications.
N,N-Dimethyl-1,3-propanediamine: Utilized in the synthesis of surfactants and personal care products.
N-[3-(Dimethylamino)propyl]acrylamide: Employed in the production of hydrogels and responsive materials.
Uniqueness
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide stands out due to its unique combination of a dimethylamino group and a long-chain hexyloctanamide moiety. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
208260-70-2 |
|---|---|
Molecular Formula |
C19H40N2O |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-hexyloctanamide |
InChI |
InChI=1S/C19H40N2O/c1-5-7-9-11-14-18(15-12-10-8-6-2)19(22)20-16-13-17-21(3)4/h18H,5-17H2,1-4H3,(H,20,22) |
InChI Key |
YLNHOOCYPRBQLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


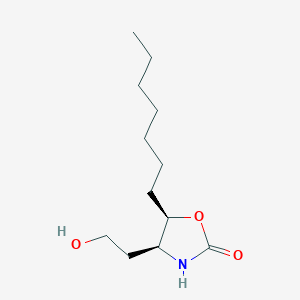
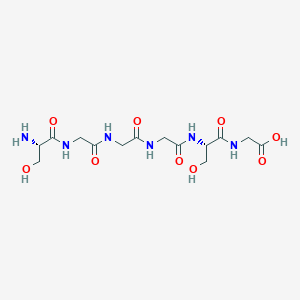
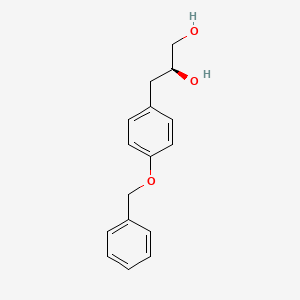
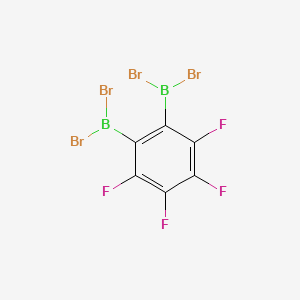
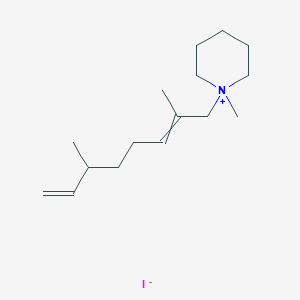
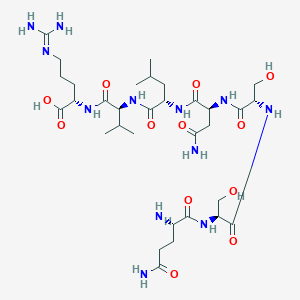
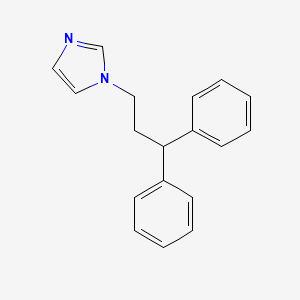
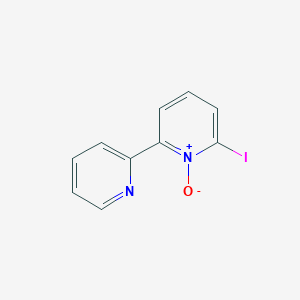
![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
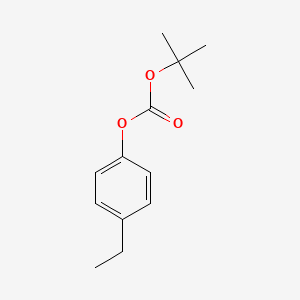
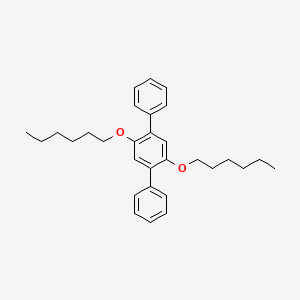
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
